5-hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one
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Overview
Description
5-Hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one is an organic compound belonging to the class of linear diarylheptanoids. These compounds are characterized by an open heptane chain linking two aromatic rings. This compound is known for its presence in various plants and its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one typically involves the reaction of appropriate aromatic aldehydes with heptanone derivatives under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by reduction and hydroxylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-cancer properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and inhibiting pro-inflammatory enzymes. Additionally, it may interact with cellular receptors and signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-1,7-bis-(4-hydroxyphenyl)-3-heptanone
- 5-Hydroxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone
- 5-Hydroxy-1,7-bis-(phenyl)-3-heptanone
Uniqueness
5-Hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one is unique due to its specific substitution pattern on the heptane chain, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C19H22O3 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one |
InChI |
InChI=1S/C19H22O3/c20-17-10-6-16(7-11-17)9-13-19(22)14-18(21)12-8-15-4-2-1-3-5-15/h1-7,10-11,18,20-21H,8-9,12-14H2 |
InChI Key |
NKSWRYBLSIGGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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